2-Chloro-4-methyl-8-nitroquinoline
Description
Molecular Formula: C₁₀H₇ClN₂O₂. Structure: A quinoline core substituted with a chlorine atom at position 2, a methyl group at position 4, and a nitro group at position 8 . Physical Properties:
- Melting Point: 143°C .
- Spectral Data: ¹H NMR (CDCl₃): δ 2.74 (CH₃), 7.35 (H3), 7.62–7.66 (H6), 8.00 (H5), 8.18 (H7) . ¹³C NMR (CDCl₃): δ 18.9 (CH₃), 124.2–153.2 (aromatic carbons) . Synthesis: Prepared via nitration of 2-chloro-4-methylquinoline, purified by silica gel chromatography (cyclohexane/acetone) and recrystallized in isopropanol . Applications: Investigated as a nitroreductase (NTR)-bioactivated antikinetoplastid agent, leveraging the nitro group for prodrug activation .
Properties
IUPAC Name |
2-chloro-4-methyl-8-nitroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-9(11)12-10-7(6)3-2-4-8(10)13(14)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDHWXUREISFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297849 | |
| Record name | 2-Chloro-4-methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54965-58-1 | |
| Record name | 2-Chloro-4-methyl-8-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54965-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Quinoline, 2-chloro-4-methyl-8-nitro- has various applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of antimalarial, antibacterial, and anticancer drugs.
Biology: It serves as a fluorescent probe in biological imaging and as a tool in studying biological processes.
Industry: It is used in the production of dyes, pigments, and catalysts.
Mechanism of Action
Quinoline, 2-chloro-4-methyl-8-nitro- is compared with other similar compounds like quinoline, 2-chloro-4-methyl-, quinoline, 2-chloro-8-nitro-, and quinoline, 4-methyl-8-nitro-. The presence of different substituents on the quinoline ring structure results in variations in their chemical properties and biological activities.
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Melting Points: this compound: 143°C . 4-Chloro-8-(trifluoromethyl)quinoline: Likely lower (CF₃ reduces crystallinity) . N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline: Not reported, but methoxy groups may elevate melting points due to hydrogen bonding .
- Lipophilicity: Trifluoromethyl (CF₃) and methyl groups enhance lipophilicity, favoring blood-brain barrier penetration . Nitro and amino groups reduce logP values, impacting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
